molecular formula C9H10BF3O5 B13572980 (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid

Cat. No.: B13572980
M. Wt: 265.98 g/mol
InChI Key: ZIXGPKOGKHSXKP-UHFFFAOYSA-N
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Description

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of both methoxymethoxy and trifluoromethoxy groups attached to a phenyl ring, along with a boronic acid functional group. These structural elements make it a valuable building block for various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common approach is to start with a suitable phenyl precursor and perform sequential reactions to introduce the desired substituents For example, the methoxymethoxy group can be introduced via a methoxymethylation reaction, while the trifluoromethoxy group can be added using a trifluoromethylation reaction

Industrial Production Methods

Industrial production of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The trifluoromethoxy group can be reduced under specific conditions to yield the corresponding methoxy compound.

    Substitution: The methoxymethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for the oxidation of the boronic acid group.

    Reduction: Reducing agents like lithium aluminum hydride or borane can be employed for the reduction of the trifluoromethoxy group.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions involving the methoxymethoxy group.

Major Products Formed

The major products formed from these reactions include phenols, methoxy derivatives, and various substituted phenylboronic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

    Biology: The compound is explored for its potential as a molecular probe in biological studies, particularly in the detection of biomolecules.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, especially in the development of boron-containing drugs.

    Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and sensors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, which can influence its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Similar Compounds

    2-Trifluoromethoxyphenylboronic acid: Similar in structure but lacks the methoxymethoxy group.

    2-Fluoro-5-(trifluoromethoxy)phenylboronic acid: Contains a fluorine atom instead of the methoxymethoxy group.

    3-Methoxyphenylboronic acid: Lacks the trifluoromethoxy group and has a different substitution pattern.

Uniqueness

(2-(Methoxymethoxy)-4-(trifluoromethoxy)phenyl)boronic acid is unique due to the presence of both methoxymethoxy and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance its reactivity and make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H10BF3O5

Molecular Weight

265.98 g/mol

IUPAC Name

[2-(methoxymethoxy)-4-(trifluoromethoxy)phenyl]boronic acid

InChI

InChI=1S/C9H10BF3O5/c1-16-5-17-8-4-6(18-9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3

InChI Key

ZIXGPKOGKHSXKP-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)OCOC)(O)O

Origin of Product

United States

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